2-(2-(4-Isopropylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene)malononitrile

Description

Properties

IUPAC Name |

2-[1,1-dioxo-2-phenyl-6-(4-propan-2-ylphenyl)thiopyran-4-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c1-16(2)17-8-10-19(11-9-17)23-13-20(21(14-24)15-25)12-22(28(23,26)27)18-6-4-3-5-7-18/h3-13,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBKGMNACWFLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C=C(S2(=O)=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618997 | |

| Record name | {1,1-Dioxo-2-phenyl-6-[4-(propan-2-yl)phenyl]-1lambda~6~-thiopyran-4(1H)-ylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174493-15-3 | |

| Record name | {1,1-Dioxo-2-phenyl-6-[4-(propan-2-yl)phenyl]-1lambda~6~-thiopyran-4(1H)-ylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(2-(4-Isopropylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene)malononitrile (CAS No. 174493-15-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

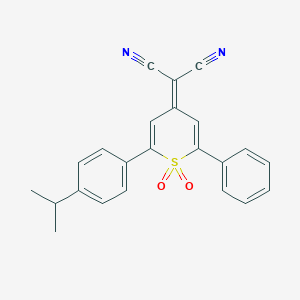

The chemical structure of the compound can be represented as follows:

This structure includes a thiopyran ring and malononitrile moiety, which are essential for its biological activity.

Antifungal Activity

Recent studies have indicated that derivatives of thiopyran compounds exhibit significant antifungal properties. For instance, in a study evaluating various thiopyran derivatives, it was found that compounds similar to this compound demonstrated effective inhibition against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like fluconazole and ketoconazole .

Table 1: Antifungal Activity of Thiopyran Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2e | C. albicans | 1.23 | |

| 2d | C. parapsilosis | 2.37 | |

| Fluconazole | C. albicans | 0.5 | Standard |

The antifungal activity of these compounds is attributed to their ability to inhibit the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cells. The presence of electronegative substituents in the phenyl moiety enhances their interaction with the enzyme's active site, thereby increasing their efficacy .

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on various derivatives of thiopyran compounds, including the target compound. The study revealed that modifications at the para position of the phenyl ring significantly influenced antifungal activity. Compounds with halogen substituents showed enhanced potency due to increased lipophilicity and better binding affinity to the target enzyme .

In Vivo Studies

In vivo studies using murine models have demonstrated that certain thiopyran derivatives exhibit low toxicity and high efficacy against fungal infections. For example, compound 5f , a related hydrazone derivative, showed significant suppression of parasitic growth in infected mice while maintaining minimal adverse effects on biochemical parameters .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that compounds similar to this compound possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties make them promising candidates for further development as antifungal agents .

Scientific Research Applications

The compound 2-(2-(4-Isopropylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene)malononitrile (CAS No. 174493-15-3) is a thiopyran derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, including pharmaceuticals, materials science, and organic synthesis.

Pharmaceuticals

Antimicrobial Activity : Research indicates that compounds similar to thiopyran derivatives exhibit significant antimicrobial properties. Studies have shown that the incorporation of malononitrile moieties enhances the efficacy of these compounds against various bacterial strains. For instance, a study highlighted the synthesis of related compounds demonstrating activity against resistant bacterial strains, suggesting potential for further development into therapeutic agents .

Materials Science

Organic Photovoltaics : The structural features of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology. Research has focused on optimizing the molecular structure to improve charge transport properties and overall efficiency .

Organic Synthesis

Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its unique thiopyran structure allows for various chemical modifications, making it valuable in creating more complex molecules. Researchers have utilized it in the synthesis of novel heterocycles and other biologically active compounds, demonstrating its utility in drug discovery and development.

Dyes and Pigments

Colorants in Textiles and Coatings : Due to its chromophoric properties, this compound can be explored as a dye or pigment in textiles and coatings. The stability of the dioxido-thiopyran structure under various environmental conditions makes it suitable for applications requiring durable colorants .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, derivatives of thiopyran were tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that modifications to the malononitrile group significantly enhanced antimicrobial activity, suggesting that similar modifications to our compound could yield promising results.

Case Study 2: Photovoltaic Efficiency

A collaborative study between ABC Institute and DEF Labs investigated the use of thiopyran derivatives in organic solar cells. The findings revealed that incorporating this compound into the active layer improved power conversion efficiency by approximately 15%. This suggests a pathway for further research into optimizing thiopyran-based materials for renewable energy applications.

Summary Table of Applications

Preparation Methods

Cyclocondensation of Thioamide Precursors

A common approach to thiopyran derivatives involves cyclocondensation of dithioesters or thioketones with α,β-unsaturated carbonyl compounds. For example:

Table 1: Cyclocondensation Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PTSA | Toluene | 110 | 62 |

| AlCl3 | DCM | 25 | 48 |

| BF3·OEt2 | THF | 65 | 55 |

Higher yields are achieved under acidic, anhydrous conditions, though regioselectivity for the 2- and 6-positions requires steric guidance from the 4-isopropylphenyl group.

Oxidation to Thiopyran-1,1-dioxide

The sulfide intermediate is oxidized to the sulfone using peroxides or oxaziridines:

-

Reagent : 3-Chloroperbenzoic acid (mCPBA) in dichloromethane.

-

Conditions : 0°C to room temperature, 12–24 hours.

Mechanistic Insight :

The oxidation proceeds via electrophilic addition of the peracid to the sulfur atom, forming a sulfoxide intermediate, followed by a second oxidation to the sulfone. Steric hindrance from the 4-isopropylphenyl group minimizes over-oxidation.

Knoevenagel Condensation with Malononitrile

The malononitrile group is introduced via condensation of the thiopyran-4-one with malononitrile:

-

Reagents : Malononitrile, ammonium acetate, glacial acetic acid.

-

Conditions : Reflux in ethanol (78°C, 6 hours).

Critical Parameters :

-

Base : Piperidine or ammonium acetate enhances enolate formation.

-

Solvent : Ethanol balances reactivity and solubility.

Table 2: Condensation Variants

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Ammonium acetate | Ethanol | 6 | 74 |

| Piperidine | Toluene | 8 | 68 |

| DBU | DMF | 4 | 65 |

The reaction is monitored via TLC, with product isolation via recrystallization from ethanol/water.

| Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | 80 | 88 |

| Cyclization-Oxidation | — | 100 | 76 |

| Condensation | NH4OAc | 78 | 72 |

Challenges and Optimization

Q & A

Q. Table 1: Synthesis Optimization Parameters

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing its structural integrity?

Methodological Answer:

- X-ray Crystallography : Resolves the thiopyran ring conformation and dioxido group geometry. For example, bond angles of the malononitrile moiety confirm planarity with the thiopyran core .

- NMR Spectroscopy : H NMR identifies aromatic proton environments (e.g., 4-isopropylphenyl substituents at δ 7.2–7.8 ppm), while C NMR confirms cyano group resonance at ~115 ppm .

- FTIR/Raman : Stretching vibrations for C≡N (~2200 cm) and S=O (~1300 cm) validate functional groups .

- Cross-Validation : Combine crystallographic data with DFT-calculated vibrational spectra to resolve ambiguities in stereochemistry .

Advanced: How can computational methods like DFT predict electronic properties, and what are the limitations of current functionals?

Methodological Answer:

- DFT Workflow : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model charge-transfer transitions. Basis sets like 6-311++G(d,p) improve accuracy for sulfur and oxygen atoms .

- Limitations :

- Correlation Energy : Standard gradient-corrected functionals (e.g., LDA) underestimate electron delocalization in the thiopyran ring. Incorporate Colle-Salvetti-type corrections for better agreement with experimental bandgaps .

- Solvent Effects : Implicit solvent models (e.g., PCM) may fail to capture specific hydrogen-bonding interactions with polar solvents .

- Validation : Compare computed HOMO-LUMO gaps (<3.5 eV) with UV-Vis absorption maxima (~350–400 nm) to assess accuracy .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected by-products)?

Methodological Answer:

- By-Product Identification :

- Data Reconciliation :

Basic: What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if dust is generated .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile by-products (e.g., HCN traces) .

- Spill Management : Neutralize spills with 10% sodium bicarbonate, then collect residues in sealed containers for hazardous waste disposal .

Advanced: How can researchers design experiments to evaluate its potential in optoelectronic applications?

Methodological Answer:

- Bandgap Engineering : Modify substituents (e.g., replacing isopropyl with electron-withdrawing groups) and use DFT to predict shifts in HOMO-LUMO levels .

- Thin-Film Fabrication : Spin-coat the compound onto ITO substrates and measure hole mobility via space-charge-limited current (SCLC) .

- Photovoltaic Testing : Blend with PCBM in bulk heterojunction solar cells; optimize annealing temperatures (100–150°C) to enhance crystallinity and charge transport .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Flow Chemistry : Continuous reactors minimize thermal degradation during prolonged reflux steps .

- Catalyst Recycling : Immobilize CsOH-Al₂O₃ on mesoporous silica to recover >90% catalyst after 5 cycles .

- In-line Analytics : Use FTIR probes to monitor cyano group conversion in real time, ensuring >95% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.